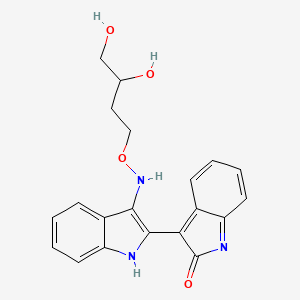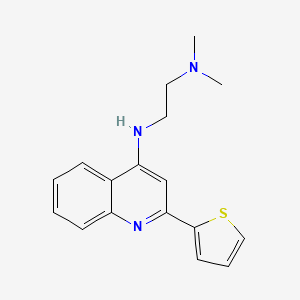
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate
Overview
Description
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt, is a chemical compound with the empirical formula C12H18NNaO3S . It is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide .
Molecular Structure Analysis
The molecular weight of this compound is 279.33 . The SMILES string representation is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .Physical And Chemical Properties Analysis
This compound is a water-soluble compound . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .Scientific Research Applications
Functional Material Applications : Oxiranemethanesulfonic acid sodium salt, a derivative of 1-propanesulfonic acid, which is related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, is used in producing functional materials. These include applications as a gelling agent, emulsifier, photosensitive material, and dye-protective agent due to its molecular structure containing both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).
Electrochemical Applications : Polyaniline salts synthesized with sulfonate compounds demonstrate higher redox cyclability compared to unsubstituted polyaniline. This suggests potential applications in electrochemical devices (Eunkyoung Kim et al., 1994).
Surface Activity Research : Sodium 3-alkoxy and 3-[alkylmono(di)(oxyethylene)oxy] -2-hydroxy-1-propanesulfonates, structurally similar to this compound, exhibit notable surface-active properties. This opens avenues for their application in detergents and surfactants (M. Shi et al., 1993).
Textile Industry Applications : Chemical modification of cotton with propane sultone, which is structurally related to this compound, shows potential in the textile industry. This process enhances the sulfur content of fabrics treated in organic solvents (T. L. Ward et al., 1972).
Energy Storage Applications : In the context of energy storage, sodium-ion conducting gel polymer electrolytes using sodium salts show promising results in electric double-layer capacitors, demonstrating excellent thermal stability and electrochemical performance (Jingwei Wang et al., 2020).
Molecular Conformation Studies : Investigations into the conformational behavior of sodium 1-propanesulfonate provide insights into molecular structures and interactions, which are crucial for various chemical applications (K. Ohno et al., 2000).
Polymer Science Research : The development of polyaniline salts with sulfonates like this compound for supercapacitor applications highlights their significance in advanced polymer research (Ravi Bolagam et al., 2014).
Drag Reduction Research : Water-soluble polyampholytes, including sodium 2-acrylamido-2-methyl-propanesulfonate and related compounds, have been studied for their potential in drag reduction, which is critical in fluid dynamics and industrial applications (Pavneet S. Mumick et al., 1994).
Molecular Electronics : Sodium 3-mercapto-1-propanesulfonate and similar compounds have been employed in the alignment of cationic donor-bridge-acceptor molecules on anionic surfaces, indicating potential in the field of molecular electronics (G. Ashwell et al., 2006).
Biomedical Applications : The study of gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate for drug delivery demonstrates their potential in novel therapeutic approaches (A. Rossi et al., 2016).
Mechanism of Action
Target of Action
The primary target of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as TOPS, is hydrogen peroxide (H2O2) . This compound is widely used in diagnostic and biochemical testing, mainly for the colorimetric determination of uric acid and cholesterol .
Mode of Action
TOPS interacts with its target, hydrogen peroxide, in the presence of peroxidase enzymes. This interaction triggers an oxidative coupling reaction with 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH), forming a highly stable colored dye . The intensity of the color produced correlates with the concentration of hydrogen peroxide, allowing for quantitative analysis .
Biochemical Pathways
The biochemical pathway involved in the action of TOPS is the enzymatic photometric determination of hydrogen peroxide . In this pathway, the substrate is oxidized by its respective oxidase enzyme, producing hydrogen peroxide. The concentration of hydrogen peroxide corresponds to the substrate concentration, which can be determined through the colorimetric reaction involving TOPS .
Pharmacokinetics
Given its high water solubility , it can be inferred that TOPS may have good bioavailability.
Result of Action
The result of the action of TOPS is the formation of a colored dye, the intensity of which is directly proportional to the concentration of hydrogen peroxide present in the sample . This allows for the quantitative determination of substances like uric acid and cholesterol in diagnostic and biochemical tests .
Action Environment
The action of TOPS is influenced by environmental factors such as pH and temperature, which can affect the efficiency of the enzymatic reactions involved. Furthermore, the stability of TOPS is enhanced due to its high water solubility . .
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-sulfopropyl-m-toluidine sodium salt plays a crucial role in biochemical reactions, particularly in colorimetric assays. It interacts with enzymes such as peroxidase, which catalyzes the oxidation of the compound in the presence of hydrogen peroxide, leading to the formation of a colored product. This interaction is essential for the spectrophotometric determination of hydrogen peroxide levels . Additionally, N-Ethyl-N-sulfopropyl-m-toluidine sodium salt is used in conjunction with 4-Aminoantipyrine to form a quinoneimine dye in indicator reactions .
Cellular Effects
N-Ethyl-N-sulfopropyl-m-toluidine sodium salt influences various cellular processes, particularly those involving oxidative stress and reactive oxygen species (ROS) production. By participating in the enzymatic determination of hydrogen peroxide, this compound indirectly affects cell signaling pathways and gene expression related to oxidative stress responses. The accurate measurement of hydrogen peroxide levels is crucial for understanding cellular metabolism and the impact of oxidative stress on cell function .
Molecular Mechanism
At the molecular level, N-Ethyl-N-sulfopropyl-m-toluidine sodium salt exerts its effects through its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, resulting in the formation of a colored product. This reaction is facilitated by the binding of N-Ethyl-N-sulfopropyl-m-toluidine sodium salt to the active site of the enzyme, where it acts as a substrate. The resulting color change is then measured spectrophotometrically, providing quantitative data on hydrogen peroxide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of N-Ethyl-N-sulfopropyl-m-toluidine sodium salt are critical factors that influence its effectiveness in biochemical assays. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to light or moisture. Long-term studies have shown that the compound maintains its activity for extended periods when stored properly, ensuring reliable results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of N-Ethyl-N-sulfopropyl-m-toluidine sodium salt in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects such as respiratory irritation, skin irritation, and eye irritation . These effects highlight the importance of optimizing dosage levels to minimize toxicity while maintaining the compound’s efficacy in biochemical assays.
Metabolic Pathways
N-Ethyl-N-sulfopropyl-m-toluidine sodium salt is involved in metabolic pathways related to oxidative stress and ROS production. The compound interacts with enzymes such as peroxidase, which catalyzes its oxidation in the presence of hydrogen peroxide. This reaction is a key step in the enzymatic determination of hydrogen peroxide levels, providing insights into metabolic flux and the regulation of oxidative stress responses .
Transport and Distribution
Within cells and tissues, N-Ethyl-N-sulfopropyl-m-toluidine sodium salt is transported and distributed primarily through passive diffusion due to its high water solubility. The compound may also interact with specific transporters or binding proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions are crucial for its effective participation in biochemical assays .
Subcellular Localization
N-Ethyl-N-sulfopropyl-m-toluidine sodium salt is primarily localized in the cytoplasm, where it interacts with peroxidase enzymes and participates in oxidative stress-related reactions. The compound’s subcellular localization is influenced by its molecular structure and the presence of targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLCEFCAHNYIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)


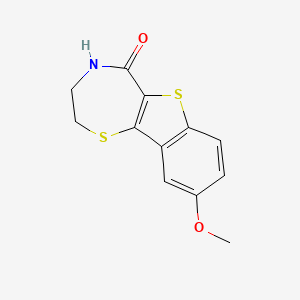
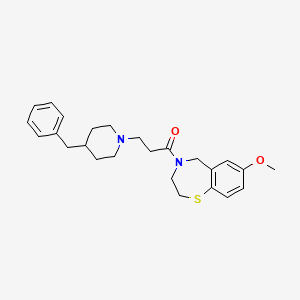

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
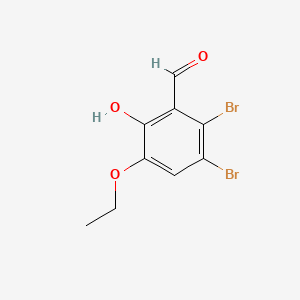
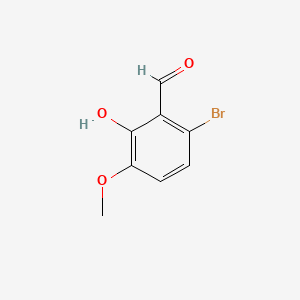
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
